Ethyl 4-Chloro-6-(2-fluoro-6-methoxyphenyl)-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 4-Chloro-6-(2-fluoro-6-methoxyphenyl)-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a complex organic compound with the molecular formula C19H21ClFNO4 . It is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups such as chloro, fluoro, methoxy, and isopropyl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Chloro-6-(2-fluoro-6-methoxyphenyl)-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The chloro, fluoro, and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Esterification: The carboxylate group is introduced via esterification, typically using ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Chloro-6-(2-fluoro-6-methoxyphenyl)-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 4-Chloro-6-(2-fluoro-6-methoxyphenyl)-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-Chloro-6-(2-fluoro-6-methoxyphenyl)-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-Chloro-6-(2-fluoro-6-methoxyphenyl)-1-isopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- 4-Methoxyphenylboronic acid
- Iodo pyrimidine derivatives
Uniqueness
Ethyl 4-Chloro-6-(2-fluoro-6-methoxyphenyl)-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H19ClFNO4 |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
ethyl 4-chloro-6-(2-fluoro-6-methoxyphenyl)-2-oxo-1-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C18H19ClFNO4/c1-5-25-18(23)15-11(19)9-13(21(10(2)3)17(15)22)16-12(20)7-6-8-14(16)24-4/h6-10H,5H2,1-4H3 |
InChI Key |
WXIDBZXCCCFJLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N(C1=O)C(C)C)C2=C(C=CC=C2F)OC)Cl |
Origin of Product |
United States |
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